3-(2,3-Dimethoxyphenyl)prop-2-en-1-ol
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Overview
Description
3-(2,3-Dimethoxyphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C11H14O3 It is characterized by the presence of a phenyl ring substituted with two methoxy groups and a propenol side chain
Mechanism of Action
Target of Action
Related compounds have been shown to exhibit significant antimicrobial and cytotoxic activities , suggesting potential targets could be microbial cells or cancer cells.
Mode of Action
A related compound, 3-(2,3-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one (dmfp), has been shown to exert antinociceptive effects through the inhibition of capsaicin-induced neurogenic nociception . This suggests that 3-(2,3-Dimethoxyphenyl)prop-2-en-1-ol may interact with its targets in a similar manner, potentially inhibiting specific pain pathways.
Biochemical Pathways
, research on DMFP suggests that it may induce glutathione depletion through modulation of gene expression, particularly those involved in glutathione metabolism. This could potentially lead to increased oxidative stress and apoptosis in target cells.
Result of Action
The related compound dmfp has been shown to produce significant dose-dependent inhibition of capsaicin-induced neurogenic nociception , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethoxyphenyl)prop-2-en-1-ol typically involves the reaction of 2,3-dimethoxybenzaldehyde with an appropriate reagent to form the propenol side chain. One common method is the Wittig reaction, where 2,3-dimethoxybenzaldehyde is reacted with a phosphonium ylide to form the desired product . The reaction conditions usually involve the use of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) at low temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in THF.
Major Products Formed
Oxidation: Formation of 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.
Reduction: Formation of 3-(2,3-dimethoxyphenyl)propan-1-ol or 3-(2,3-dimethoxyphenyl)propane.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used
Scientific Research Applications
3-(2,3-Dimethoxyphenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of inflammatory pathways.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)prop-2-en-1-ol: Similar structure but with methoxy groups at different positions on the phenyl ring.
3-(2,4-Dimethoxyphenyl)prop-2-en-1-ol: Another isomer with methoxy groups at different positions.
3-(3,4-Methylenedioxyphenyl)prop-2-en-1-ol: Contains a methylenedioxy group instead of methoxy groups.
Uniqueness
3-(2,3-Dimethoxyphenyl)prop-2-en-1-ol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methoxy groups can significantly affect the compound’s ability to interact with biological targets and undergo specific chemical reactions .
Properties
IUPAC Name |
(E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-10-7-3-5-9(6-4-8-12)11(10)14-2/h3-7,12H,8H2,1-2H3/b6-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPHFJKKRKRHCI-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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